REACTION_CXSMILES
|
[CH3:1][O:2][N:3]([CH2:5][C:6]1[N:7]=[C:8]([NH:11][C:12](N2C=CN=C2)=[O:13])[S:9][CH:10]=1)[CH3:4].[C:19]([OH:23])([CH3:22])([CH3:21])[CH3:20]>>[C:19]([O:23][C:12]([NH:11][C:8]1[S:9][CH:10]=[C:6]([CH2:5][N:3]([O:2][CH3:1])[CH3:4])[N:7]=1)=[O:13])([CH3:22])([CH3:21])[CH3:20]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CON(C)CC=1N=C(SC1)NC(=O)N1C=NC=C1
|
Name
|
2-(N-imidazocarbonylamino)-4-(N-methoxy-N-methyl-aminomethyl)thiazole
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Quantity
|
23.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 80 C
|
Type
|
CUSTOM
|
Details
|
a clear solution was obtained
|
Type
|
CUSTOM
|
Details
|
tert-Butanol was evaporated at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the oily residue was dissolved in hexane (200 mL)
|
Type
|
WASH
|
Details
|
washed with water (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1SC=C(N1)CN(C)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |